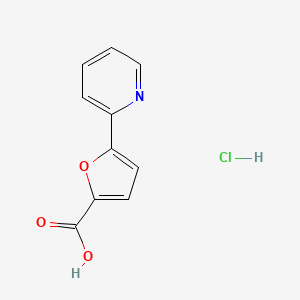

5-Pyridin-2-ylfuran-2-carboxylic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The InChI code for 5-Pyridin-2-ylfuran-2-carboxylic acid;hydrochloride is 1S/C10H7NO3.ClH/c12-10(13)9-5-4-8(14-9)7-3-1-2-6-11-7;/h1-6H,(H,12,13);1H . This code provides a unique representation of the molecule’s structure.It has a molecular weight of 225.63. More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The synthesis of derivatives similar to 5-Pyridin-2-ylfuran-2-carboxylic acid; hydrochloride, such as 3-hydroxy-4-hydroxymethyl-2-methyl-5-pyridineacetic and -5-pyridine-propionic acids, has been explored. These syntheses involve complex reactions and suggest potential for varied chemical applications (Tomita, Brooks, & Metzler, 1966).

- Research indicates that α,β-unsaturated carboxylic acids can undergo Rh(III)-catalyzed decarboxylative coupling, leading to the formation of substituted pyridines. This implies a role in organic synthesis, especially in the generation of pyridine derivatives (Neely & Rovis, 2014).

Coordination and Metal-Organic Frameworks

- A study on azaarylpyrazole carboxylic acids, structurally related to 5-Pyridin-2-ylfuran-2-carboxylic acid, showed their utility in forming diverse metal-organic frameworks. This highlights their potential in materials science, particularly in creating structurally varied coordination compounds (Liu et al., 2013).

Liquid Crystal Synthesis

- Research on liquid-crystal pyridines derived from reactions involving similar compounds to 5-Pyridin-2-ylfuran-2-carboxylic acid indicates their application in the development of liquid-crystal materials. This can have implications for display technologies and advanced materials research (Pavlyuchenko et al., 1980).

Reactivity and Chemical Interactions

- Studies on pyridine-2,4,6-tricarboxylic acid, a related compound, demonstrate different chemical behaviors under various conditions. This provides insights into the reactivity and potential applications in complex chemical synthesis (Ghosh, Savitha, & Bharadwaj, 2004).

Safety and Hazards

Orientations Futures

While specific future directions for 5-Pyridin-2-ylfuran-2-carboxylic acid;hydrochloride are not available, there is ongoing research into the potential applications of furan carboxylic acids and related compounds . These compounds have shown promise in various fields, including the development of new drugs .

Propriétés

IUPAC Name |

5-pyridin-2-ylfuran-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3.ClH/c12-10(13)9-5-4-8(14-9)7-3-1-2-6-11-7;/h1-6H,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBOWTUPSANFMMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(O2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-cyano-N-[4-(difluoromethoxy)phenyl]-3-[(3E)-2-morpholin-4-yl-3-[(4-nitrophenyl)methylidene]cyclopenten-1-yl]prop-2-enamide](/img/structure/B2399930.png)

![N-benzyl-3-(3-bromophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2399931.png)

![1-(Benzo[d]thiazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B2399933.png)

amine](/img/structure/B2399934.png)

![Ethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2399935.png)

![2-(sec-butylthio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2399938.png)

![3-(3-chlorobenzyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2399943.png)

![[(2-chloro-4-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate](/img/structure/B2399945.png)

![4-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2399947.png)